Nlrp3-IN-7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nlrp3-IN-7は、NOD様受容体タンパク質3(NLRP3)インフラマソームを標的とする低分子阻害剤です。 NLRP3インフラマソームは、カスパース-1の活性化と、炎症性サイトカインであるインターロイキン-1βおよびインターロイキン-18の産生を調節することにより、自然免疫系において重要な役割を果たすタンパク質複合体です . This compoundは、さまざまな炎症性および自己免疫疾患の治療における潜在的な治療的用途が注目されています .

準備方法

合成経路と反応条件: Nlrp3-IN-7の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数の段階が含まれます。 特定の合成経路と反応条件は、通常、高収率と純度を実現するように最適化されます。 一般的に使用される試薬には、有機溶媒、触媒、および反応を促進するための保護基が含まれます .

工業生産方法: this compoundの工業生産には、製品の品質と一貫性を維持しながら、ラボでの合成をより大規模にスケールアップすることが必要です。 これには、反応条件、精製プロセス、および品質管理対策を最適化して、最終製品が要求される仕様を満たすようにすることが含まれます .

化学反応の分析

反応の種類: Nlrp3-IN-7は、酸化、還元、および置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その生物活性を強化するために不可欠です .

一般的な試薬と条件: this compoundを含む反応に使用される一般的な試薬には、酸化剤、還元剤、および求核剤が含まれます。 温度、pH、および溶媒などの反応条件は、目的の結果を得るために注意深く制御されます .

生成される主な生成物: this compoundを含む反応から生成される主な生成物は、通常、NLRP3インフラマソームに対する効力と選択性が向上した誘導体です。 これらの誘導体は、その生物活性と治療的可能性についてさらに評価されます .

科学研究への応用

This compoundは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 化学では、NLRP3インフラマソームとその炎症における役割を研究するためのツール化合物として使用されます . 生物学では、this compoundは、さまざまな炎症性および自己免疫疾患の根底にある分子メカニズムを調査するために使用されます . 医学では、関節炎、アルツハイマー病、および炎症性腸疾患などの疾患の治療における潜在的な治療薬として有望視されています . 産業では、this compoundは、創薬および開発において、新しい治療標的を特定し、新規の抗炎症薬を開発するために使用されます .

科学的研究の応用

Nlrp3-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the NLRP3 inflammasome and its role in inflammation . In biology, this compound is employed to investigate the molecular mechanisms underlying various inflammatory and autoimmune diseases . In medicine, it holds promise as a potential therapeutic agent for treating conditions such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . In the industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel anti-inflammatory drugs .

作用機序

Nlrp3-IN-7は、NLRP3インフラマソームの活性化を阻害することにより、その効果を発揮します。 化合物はNLRP3タンパク質に結合し、そのオリゴマー化とそれに続くカスパース-1の活性化を防ぎます . この阻害は、炎症性サイトカインであるインターロイキン-1βおよびインターロイキン-18の切断を阻害し、それにより炎症を軽減します . このメカニズムに関与する分子標的と経路には、NLRP3タンパク質、カスパース-1、および炎症反応を仲介する下流シグナル伝達経路が含まれます .

類似の化合物との比較

This compoundは、その高い効力と選択性により、NLRP3インフラマソーム阻害剤の中でユニークです。 類似の化合物には、MCC950、CY-09、およびOLT1177などがあり、これらはNLRP3インフラマソームを標的とするものですが、化学構造と作用機序が異なります . This compoundは、最小限のオフターゲット効果でNLRP3の活性化を効果的に阻害する能力が際立っています .

類似化合物との比較

Nlrp3-IN-7 is unique among NLRP3 inflammasome inhibitors due to its high potency and selectivity. Similar compounds include MCC950, CY-09, and OLT1177, which also target the NLRP3 inflammasome but differ in their chemical structures and mechanisms of action . This compound stands out for its ability to effectively inhibit NLRP3 activation with minimal off-target effects .

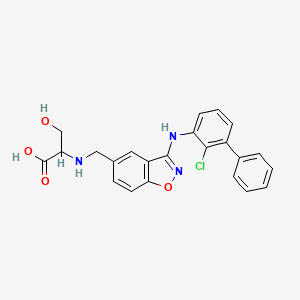

特性

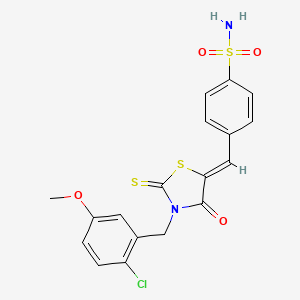

分子式 |

C18H15ClN2O4S3 |

|---|---|

分子量 |

455.0 g/mol |

IUPAC名 |

4-[(Z)-[3-[(2-chloro-5-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide |

InChI |

InChI=1S/C18H15ClN2O4S3/c1-25-13-4-7-15(19)12(9-13)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8- |

InChIキー |

OXFRGNUJPJMKEU-PXNMLYILSA-N |

異性体SMILES |

COC1=CC(=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S |

正規SMILES |

COC1=CC(=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)